Iodocopper;tributylphosphane
Description
Iodocopper;tributylphosphane refers to a coordination complex where copper(I) iodide (CuI) is ligated with tributylphosphane (TBP, CAS 998-40-3). Tributylphosphane itself is a tertiary phosphine ligand characterized by its strong electron-donating properties, making it valuable in catalysis, material synthesis, and solvent extraction processes .
Key Properties of Tributylphosphane (TBP):
Properties
CAS No. |
28132-72-1 |
|---|---|
Molecular Formula |
C12H27CuIP |
Molecular Weight |
392.77 g/mol |
IUPAC Name |
iodocopper;tributylphosphane |
InChI |
InChI=1S/C12H27P.Cu.HI/c1-4-7-10-13(11-8-5-2)12-9-6-3;;/h4-12H2,1-3H3;;1H/q;+1;/p-1 |
InChI Key |
UKSFURGLGLVJNV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCP(CCCC)CCCC.[Cu]I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Copper(I) Iodide with Trimethyl Phosphite (CAS 34836-53-8)
This complex substitutes tributylphosphane with trimethyl phosphite (P(OMe)₃). Key differences include:
This influences reactivity in catalytic cycles .
Dibromonickel;tributylphosphane (CAS N/A)
A nickel analog using the same ligand but a different metal center:
Functional Impact : Nickel complexes often exhibit distinct redox behavior compared to copper, affecting their roles in cross-coupling reactions .
Comparison with Functionally Similar Compounds
Tributyl Phosphate (TBP, CAS 126-73-8)
A neutral organophosphorus extractant, structurally distinct but functionally analogous in solvent extraction:
Mechanistic Difference: Tributylphosphane acts as a stronger electron donor, facilitating metal-ligand charge transfer in extraction processes, whereas tributyl phosphate relies on solvation effects .
Trioctylphosphine Oxide (TOPO, CAS 78-50-2)
A phosphine oxide used similarly in metal extraction:
Functional Advantage : TOPO’s higher oxidation state increases its affinity for hard Lewis acids (e.g., lanthanides), while TBP’s reducing nature suits softer metals like Cu(I) .
Market and Industrial Relevance
Tributylphosphane’s global market is well-documented, with producers in Europe, Asia, and North America . Key applications include:
- Chemical Synthesis : As a ligand in transition-metal catalysis.
- Wastewater Treatment: Efficient phenol recovery (90% efficiency in optimized systems) .
- Metal Extraction : Synergistic use with other extractants for Zn(II) and Co(II) .
Price Trends : Regional price variations reflect production costs and demand, with Asia-Pacific dominating consumption due to industrial growth .
Preparation Methods
Direct Coordination of CuI and PBu₃
The most straightforward method involves the reaction of copper(I) iodide (CuI) with PBu₃ in anhydrous solvents under inert atmospheres.
-
Reagents : CuI (1 equiv), PBu₃ (1–3 equiv), anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Conditions : Stir at room temperature (RT) under nitrogen for 1–4 hours.
-
Workup : Evaporate solvent under reduced pressure; wash residue with hexane to remove excess PBu₃.
-
Yield : >90% for CuI(PBu₃)₃; 75–85% for CuI(PBu₃).
Key Data :
| Stoichiometry (CuI:PBu₃) | Solvent | Reaction Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 1:1 | THF | 2 | CuI(PBu₃) | 78 |
| 1:2 | DCM | 1.5 | CuI(PBu₃)₂ | 85 |
| 1:3 | THF | 3 | CuI(PBu₃)₃ | 92 |
Mechanistic Insight :
PBu₃ displaces iodide ligands from CuI, forming trigonal planar (CuI(PBu₃)₃) or linear (CuI(PBu₃)) geometries depending on stoichiometry.
In Situ Generation in Catalytic Systems
CuI(PBu₃) complexes are often generated in situ during reactions such as Ullmann-type couplings or click chemistry.
-
Reaction : Amination of aryl chlorides using CuI (5 mol%), PBu₃ (10 mol%), and KOtBu in toluene at 110°C.
-
Role of PBu₃ : Enhances CuI solubility and stabilizes reactive intermediates.
-
Yield : 80–87% for triarylamines.
Modified Grignard Approaches
A less common method involves Grignard reagents to reduce Cu(II) precursors in the presence of PBu₃.
-
Reagents : CuCl₂, PBu₃, methylmagnesium bromide (MeMgBr).
-
Conditions : Add MeMgBr to CuCl₂ and PBu₃ in THF at −78°C; warm to RT.
-
Product : CuI(PBu₃) with concomitant formation of methane and Mg salts.
Limitations : Lower yields (60–70%) due to competing side reactions.
Structural and Spectroscopic Characterization
X-ray Crystallography
NMR Spectroscopy
IR and UV-Vis
-
IR : ν(Cu–I) at 220–240 cm⁻¹; ν(Cu–P) obscured by PBu₃ bands.
-
UV-Vis : Absorbance at 280–320 nm (metal-to-ligand charge transfer).
Applications in Organic Synthesis
Cross-Coupling Reactions
Polymerization Catalysis
-
Alkyne Polymerization : CuI(PBu₃) initiates living polymerization of phenylacetylenes, yielding conjugated polymers.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Coordination | High yield, scalable | Requires strict anhydrous conditions |
| In Situ Generation | Simplified workflow | Limited stoichiometric control |
| Grignard Approach | Reductive conditions | Low yield, side reactions |
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